molecular formula C6H5BrN2O2 B1280105 2-Bromo-5-methyl-3-nitropyridine CAS No. 23056-46-4

2-Bromo-5-methyl-3-nitropyridine

Cat. No. B1280105
CAS RN: 23056-46-4
M. Wt: 217.02 g/mol
InChI Key: AESPBTFGZRRYRJ-UHFFFAOYSA-N
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Patent
US08546408B2

Procedure details

POBr3 (222.8 g, 0.78 mol) was added in portions to 2-hydroxy-5-methyl-3-nitropyridine (100 g, 0.65 mol) in DMF (500 mL) with stirring at 0-10° C. then the reaction mixture was stirred at 80° C. under nitrogen for 12 hours. Reaction mixture was cooled and poured into crushed ice (1 Kg), obtained solid was filtered, washed thoroughly with ice-cold water (2×500 mL), dried in a desiccator under high vacuum for one day to obtain 2-bromo-5-methyl-3-nitropyridine as yellow solid (121 g) in 86% yield. (M+H) Expected: 217; found 216.9.
Name
Quantity
222.8 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Br)(Br)([Br:3])=O.O[C:7]1[C:12]([N+:13]([O-:15])=[O:14])=[CH:11][C:10]([CH3:16])=[CH:9][N:8]=1>CN(C=O)C>[Br:3][C:7]1[C:12]([N+:13]([O-:15])=[O:14])=[CH:11][C:10]([CH3:16])=[CH:9][N:8]=1

Inputs

Step One
Name
Quantity
222.8 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
Quantity
100 g
Type
reactant
Smiles
OC1=NC=C(C=C1[N+](=O)[O-])C
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice
Quantity
1 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 (± 5) °C
Stirring
Type
CUSTOM
Details
with stirring at 0-10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 80° C. under nitrogen for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
obtained solid
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed thoroughly with ice-cold water (2×500 mL)
CUSTOM
Type
CUSTOM
Details
dried in a desiccator under high vacuum for one day
Duration
1 d

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=C(C=C1[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 121 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.